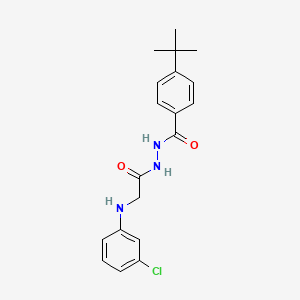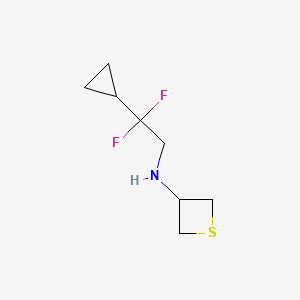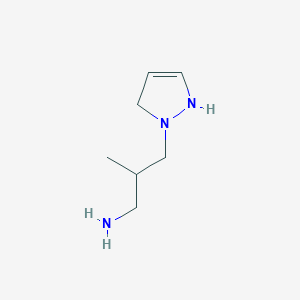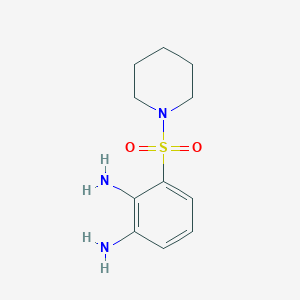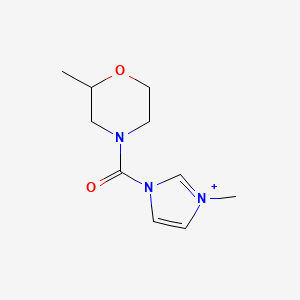
1-Methyl-3-(2-methylmorpholine-4-carbonyl)-1H-imidazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(2-methylmorpholine-4-carbonyl)-1H-imidazol-3-ium: is a complex organic compound with a unique structure. Let’s break it down:
Méthodes De Préparation
- Unfortunately, specific synthetic routes for this compound are not widely documented. we can infer that it involves the combination of the imidazole core, the methyl group, and the morpholine-based substituent.
- Industrial production methods may involve custom synthesis or modification of related compounds.
Analyse Des Réactions Chimiques
Oxidation: The imidazole ring could undergo oxidation reactions, potentially leading to the formation of imidazole-4-carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group in the morpholine substituent could yield the corresponding alcohol.
Substitution: The morpholine ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions: These would depend on the specific reaction. For example, oxidation might involve oxidants like potassium permanganate (KMnO₄), while reduction could use reducing agents like sodium borohydride (NaBH₄).
Major Products: The products would vary based on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure could inspire new ligands for catalysis or coordination chemistry.
Biology: It might serve as a probe for studying biological processes involving imidazole-containing molecules.
Medicine: Research could explore its potential as an antimicrobial agent or enzyme inhibitor.
Industry: Applications could include materials science or specialty chemicals.
Mécanisme D'action
- Unfortunately, detailed information on the mechanism of action is scarce. understanding the interactions of the imidazolium moiety with biological targets would be crucial.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other imidazolium-based compounds, such as 1,3-dialkylimidazolium salts or N-heterocyclic carbenes (NHCs), share some structural features.
Uniqueness: The specific combination of the imidazole core, methyl group, and morpholine substituent sets this compound apart.
Remember that this compound’s detailed investigation would require further research and experimental data.
Propriétés
Formule moléculaire |
C10H16N3O2+ |
|---|---|
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
(3-methylimidazol-3-ium-1-yl)-(2-methylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C10H16N3O2/c1-9-7-12(5-6-15-9)10(14)13-4-3-11(2)8-13/h3-4,8-9H,5-7H2,1-2H3/q+1 |
Clé InChI |
BSQCGDBHNUDGJH-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCO1)C(=O)N2C=C[N+](=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


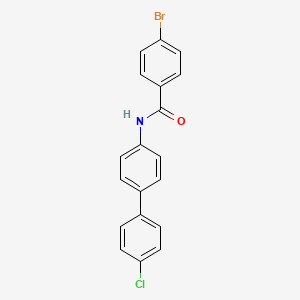
![(s)-N-(1-propyl-1h-benzo[d]imidazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide](/img/structure/B12993074.png)
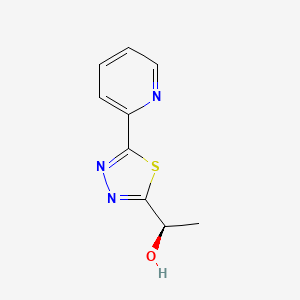
![6-Methyl-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B12993089.png)

![8-Bromo-1-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12993108.png)
![8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12993115.png)
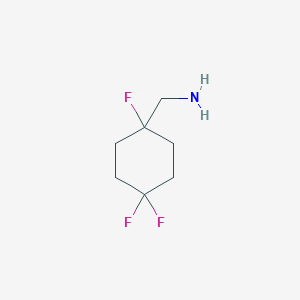
![Ethyl 2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B12993129.png)
